Cas no 1805598-02-0 (6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde)

6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde with a trifluoromethoxy substituent, offering unique reactivity and stability due to its electron-withdrawing groups. The presence of both amino and aldehyde functionalities makes it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or pharmaceutical scaffolds. The fluorine and trifluoromethoxy groups enhance lipophilicity and metabolic stability, which is advantageous in medicinal chemistry applications. Its structural features allow selective modifications, enabling precise derivatization for agrochemical or drug development. The compound’s high purity and well-defined reactivity profile ensure consistent performance in cross-coupling, condensation, or reductive amination reactions.
6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde structure
1805598-02-0 structure
Product name:6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde
CAS No:1805598-02-0
MF:C8H5F4NO2
MW:223.1244161129
CID:4964165

6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde
    • Inchi: 1S/C8H5F4NO2/c9-5-1-2-6(13)4(3-14)7(5)15-8(10,11)12/h1-3H,13H2
    • InChI Key: FWBFOPGHFGDYDQ-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(C=O)=C1OC(F)(F)F)N

Computed Properties

  • Exact Mass: 223.02564105 g/mol
  • Monoisotopic Mass: 223.02564105 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 223.12
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52.3

6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014000612-250mg
6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde
1805598-02-0 97%
250mg
504.00 USD 2021-06-22
Alichem
A014000612-500mg
6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde
1805598-02-0 97%
500mg
815.00 USD 2021-06-22
Alichem
A014000612-1g
6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde
1805598-02-0 97%
1g
1,519.80 USD 2021-06-22

Additional information on 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde

Recent Advances in the Synthesis and Applications of 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde (CAS: 1805598-02-0)

6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde (CAS: 1805598-02-0) is a fluorinated aromatic aldehyde that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by the presence of amino, fluoro, and trifluoromethoxy functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of novel pharmaceuticals, agrochemicals, and materials science applications.

The synthesis of 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Fluorine Chemistry demonstrated a high-yield, multi-step synthesis route starting from commercially available 3-fluoro-2-(trifluoromethoxy)aniline. The key steps involved selective nitration, reduction of the nitro group to an amino group, and subsequent oxidation to the aldehyde functionality. The study reported an overall yield of 65%, with the final product characterized by NMR and mass spectrometry.

In medicinal chemistry, this compound has shown promise as a building block for the development of kinase inhibitors. A 2024 research article in Bioorganic & Medicinal Chemistry Letters described its incorporation into a series of pyrimidine derivatives targeting EGFR (epidermal growth factor receptor) mutations. The trifluoromethoxy group was found to enhance binding affinity and metabolic stability, while the amino group allowed for further derivatization. Several analogs exhibited nanomolar potency against resistant EGFR mutants in vitro.

The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents have also made 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde valuable in materials science. Researchers at a leading polymer institute recently utilized this compound as a monomer for the synthesis of fluorinated polyimides with exceptional thermal stability (decomposition temperature >500°C) and low dielectric constants (k=2.3-2.5). These materials show potential for next-generation microelectronic applications.

From a safety and handling perspective, recent material safety data sheets (MSDS) indicate that 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde requires standard precautions for aromatic amines and aldehydes. It should be stored under inert atmosphere at -20°C to prevent degradation. The compound has shown moderate acute toxicity in rodent studies (LD50 oral rat: 320 mg/kg), necessitating proper personal protective equipment during handling.

Looking forward, the applications of 6-Amino-3-fluoro-2-(trifluoromethoxy)benzaldehyde appear poised for expansion. Several patent applications filed in 2024 suggest its incorporation into novel PET (positron emission tomography) tracers, leveraging the fluorine atom for 18F labeling. Additionally, its potential as a synthetic intermediate for agrochemicals, particularly fungicides targeting resistant strains, is under investigation by major chemical companies. The compound's unique combination of substituents continues to inspire innovative applications across multiple scientific disciplines.

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